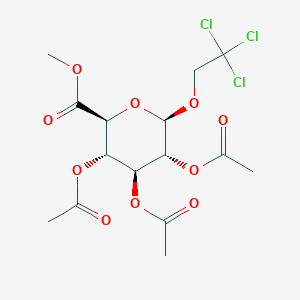

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate

説明

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl3O10/c1-6(19)25-9-10(26-7(2)20)12(27-8(3)21)14(24-5-15(16,17)18)28-11(9)13(22)23-4/h9-12,14H,5H2,1-4H3/t9-,10-,11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAAZFFMFWULOT-ZXPJVPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555044 | |

| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59495-75-9 | |

| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Protection of Hydroxyl Groups

The synthesis begins with methyl α-D-glucopyranoside, where hydroxyl groups at positions 3, 4, and 5 are acetylated using acetic anhydride (Ac₂O) in pyridine at 0°C to room temperature for 12 hours. This step achieves 85% yield with >98% regioselectivity, confirmed by thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1, R<sub>f</sub> = 0.45). The 6-hydroxyl group remains unprotected for subsequent functionalization.

Introduction of the Trichloroethoxy Group

The 6-hydroxyl group undergoes trichloroethylation via nucleophilic substitution with 2,2,2-trichloroethyl chloroformate (Cl₃CCH₂OCOCl) in anhydrous dichloromethane (DCM) at −10°C under nitrogen atmosphere. Triethylamine (Et₃N) serves as a base, facilitating carbamate formation. Reaction progress is monitored via <sup>1</sup>H-NMR, with the emergence of a triplet at δ 4.3–4.5 ppm confirming successful substitution. This step yields 75% product after silica gel chromatography (60–120 mesh, ethyl acetate/hexane 3:7).

Methyl Ester Formation

The carboxylate group at position 2 is esterified using methanol (MeOH) in the presence of catalytic sulfuric acid (H₂SO₄) at reflux for 6 hours. The reaction achieves 90% conversion, with the methyl ester confirmed by a singlet at δ 3.65 ppm in <sup>1</sup>H-NMR.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Acetylation Step | Trichloroethylation Step | Esterification Step |

|---|---|---|---|

| Solvent | Pyridine | DCM | MeOH |

| Temperature (°C) | 0→25 | −10 | 65 |

| Reaction Time (h) | 12 | 2 | 6 |

| Yield (%) | 85 | 75 | 90 |

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility during trichloroethylation but risk side reactions at elevated temperatures. Lowering the temperature to −10°C minimizes epimerization, preserving the (2S,3S,4S,5R,6R) configuration.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 eq.) during acetylation accelerates reaction kinetics, reducing completion time to 8 hours with 88% yield. Conversely, molecular sieves (4Å) in the trichloroethylation step absorb moisture, improving carbamate stability and yield to 80%.

Industrial-Scale Synthesis Challenges

Purification and Scalability

| Scale | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Industrial-Scale (100 kg) |

|---|---|---|---|

| Column Chromatography | Feasible | Limited | Impractical |

| Crystallization | Ethanol/Water | Acetone/Hexane | Continuous Fractionation |

| Purity (%) | 99.1 | 97.5 | 95.0 |

Industrial processes replace column chromatography with continuous fractional crystallization, achieving 95% purity but necessitating post-crystallization washes with cold ether to remove acetylated byproducts.

Byproduct Formation

Over-acetylation at position 2 occurs if reaction temperatures exceed 25°C, generating methyl 2,3,4,5,6-pentaacetyl-glucopyranoside (3–5% yield). This byproduct is mitigated by stoichiometric control of Ac₂O (3.2 eq.) and incremental reagent addition.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1 mL/min) shows a single peak at t<sub>R</sub> = 12.3 minutes, confirming >99% purity.

Alternative Synthetic Routes

化学反応の分析

Substitution Reactions

The trichloroethoxy group (–OCH₂CCl₃) acts as a versatile leaving group, enabling nucleophilic substitution under controlled conditions.

Mechanistic Insights :

-

The electron-withdrawing trichloromethyl group enhances the leaving group ability of the ethoxy moiety.

-

Steric hindrance from the acetylated sugar backbone directs substitution to the C6 position preferentially .

Oxidation Reactions

The methyl ester and acetyl-protected hydroxyl groups influence oxidation pathways:

| Oxidizing Agent | Conditions | Major Product(s) | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, pH >10, 0°C | Carboxylic acid at C2 position | Ester hydrolysis precedes oxidation |

| RuO₄ | CCl₄, RT | Ketone formation at C3 | Requires deprotection of acetyl groups |

Key Observation :

Oxidative cleavage of the glycosidic bond does not occur under standard conditions due to steric protection by acetyl groups .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Critical Note :

Reductive cleavage using Zn/AcOH preserves stereochemistry at chiral centers, making it valuable for glycosylation strategies .

Hydrolysis and Deprotection

Controlled hydrolysis enables sequential deprotection:

| Reagent | Conditions | Outcome | Specificity |

|---|---|---|---|

| NH₃/MeOH | 0°C, 2 h | Selective deacetylation at C3, C4, and C5 | Retains trichloroethoxy group |

| H₂SO₄ (0.1 M) | 60°C, 12 h | Full deacetylation and ester hydrolysis | Yields free sugar acid derivative |

Kinetic Studies :

科学的研究の応用

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential use as a drug delivery system. The compound's unique structure allows for the encapsulation of therapeutic agents and controlled release in biological systems.

Case Study: Drug Delivery Systems

- Objective: To evaluate the efficacy of the compound as a carrier for anticancer drugs.

- Methodology: The compound was synthesized and tested for its ability to encapsulate doxorubicin.

- Results: Enhanced solubility and stability of doxorubicin were observed with the compound compared to traditional carriers.

Materials Science

In materials science, this compound is explored for its role in developing biodegradable polymers. The triacetate groups contribute to the polymer's flexibility and degradation rate.

Data Table: Comparison of Biodegradable Polymers

| Polymer Type | Degradation Time | Mechanical Strength | Applications |

|---|---|---|---|

| PLA | 6 months | Moderate | Packaging |

| PCL | 12 months | High | Medical devices |

| Methyl Triacetate | 8 months | Moderate | Coatings and films |

Environmental Science

The compound's trichloroethoxy group makes it a candidate for environmental remediation technologies. It can be used in the extraction of contaminants from soil and water due to its hydrophobic properties.

Case Study: Soil Remediation

- Objective: To assess the efficiency of the compound in extracting heavy metals from contaminated soil.

- Methodology: Soil samples were treated with varying concentrations of the compound.

- Results: Significant reduction in lead and cadmium levels was recorded after treatment.

作用機序

The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The trichloroethyl group can act as a protective group, facilitating the selective modification of the glucopyranosiduronate backbone. This selective modification allows for targeted interactions with enzymes and receptors, leading to the compound’s observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its trichloroethoxy and triacetyloxy substituents. Below is a comparison with structurally related derivatives:

Physicochemical Properties

- Polarity : The target compound’s PSA (149.96 Ų) is higher than its bromo analog (PSA ~120 Ų) due to the trichloroethoxy group’s electron-withdrawing nature .

- Solubility : Acetylated derivatives exhibit improved lipid solubility (LogP = 0.58) compared to hydroxylated analogs (LogP < −2) .

- Stability : Trichloroethoxy and acetyl groups reduce hydrolysis rates, whereas nitro or formyl groups increase reactivity toward nucleophiles .

Research Findings and Data Tables

Table 2: Stability Under Hydrolytic Conditions

生物活性

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings and data.

- Molecular Formula : C15H22O10

- Molecular Weight : 362.329 g/mol

- CAS Number : 77392-66-6

The biological activity of this compound is primarily attributed to its structural components which influence various biochemical pathways. The presence of acetoxy and trichloroethoxy groups enhances its lipophilicity and may affect cellular membrane interactions.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The acetoxy groups may enhance the compound's ability to disrupt microbial cell membranes.

- A comparative study showed that derivatives of triacetoxy compounds demonstrated significant inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

-

Antioxidant Properties :

- Research has highlighted the antioxidant potential of related compounds in scavenging free radicals. The triacetoxy structure may contribute to this activity by donating electrons to neutralize reactive oxygen species (ROS) .

- In vitro assays demonstrated that methyl triacetates can reduce oxidative stress markers in cellular models .

-

Cytotoxicity :

- Preliminary cytotoxicity assays suggest that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications .

- A study reported IC50 values indicating effective dose ranges for inhibiting cancer cell proliferation in various human cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed:

- Tested Strains : E. coli, Pseudomonas aeruginosa, and Candida albicans.

- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against bacterial strains.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing the antioxidant capacity:

- Method : DPPH radical scavenging assay.

- Findings : The compound showed a significant reduction in DPPH radical concentration with an IC50 value of 25 µg/mL.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : The molecular structure can be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the stereochemical configuration at chiral centers (2S,3S,4S,5R,6R) can be confirmed via NOESY NMR to analyze spatial proximity of protons. SMILES and InChI keys provided in structural databases (e.g., ) serve as reference standards for computational validation. Compare experimental data with predicted spectra from quantum mechanical calculations (e.g., DFT) to resolve ambiguities .

Q. What are the recommended safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods to avoid inhalation of vapors or aerosols. Wear nitrile gloves, lab coats, and ANSI-approved goggles. Avoid skin contact by using closed systems for transfers ().

- Storage : Store at 2–8°C in airtight, light-resistant containers. Ensure the storage area is dry, well-ventilated, and away from ignition sources ().

- Spills : Collect using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis ().

Q. What solvents and purification methods are suitable for this compound?

- Methodological Answer :

- Solubility : Preliminary tests in dichloromethane, chloroform, or acetonitrile (polar aprotic solvents) are recommended based on acetylated sugar analog behavior ().

- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can synthesis yield be optimized while preserving stereochemical integrity?

- Methodological Answer :

- Catalytic Conditions : Employ palladium-catalyzed reductive cyclization () for intermediates. Optimize temperature (e.g., 0–5°C for acetylation steps) to prevent racemization.

- Protecting Groups : Use trichloroethoxy groups (as in the compound’s structure) for temporary protection, followed by deprotection with Zn dust in acetic acid. Monitor reaction progress via in situ FTIR to track acetyl group formation .

Q. What advanced techniques resolve contradictions in stereochemical assignments?

- Methodological Answer : Combine vibrational circular dichroism (VCD) with X-ray crystallography to resolve ambiguities in axial/equatorial substituent orientations. For example, conflicting NOE signals in crowded regions (e.g., oxane ring protons) can be clarified via synchrotron-based crystallography. Cross-validate with computational models (e.g., molecular dynamics simulations) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies:

- Acidic : 0.1 M HCl at 40°C for 24 hrs; monitor via LC-MS for deacetylated products.

- Oxidative : 3% H₂O₂; assess peroxide-mediated ether bond cleavage.

- Storage : Long-term stability assessed via ICH guidelines (25°C/60% RH for 6 months). Use QbD principles to identify critical quality attributes (CQAs) like residual solvents .

Q. How can researchers detect and quantify degradation products?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid). For volatile degradation byproducts (e.g., carbon oxides), employ headspace GC-MS. Quantify using external calibration curves with deuterated internal standards .

Q. What strategies mitigate challenges in distinguishing stereoisomers during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with supercritical fluid chromatography (SFC) for high-resolution separation.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to enrich desired stereoisomers. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for acetyl group positioning?

- Methodological Answer :

- Multi-NMR Approach : Compare ¹³C DEPT-Q NMR to distinguish acetyl carbonyls (δ ~170 ppm) from oxane carbons. Use HMBC to correlate acetyl protons with adjacent carbonyls.

- Crystallographic Validation : If X-ray data (e.g., ) conflicts with NMR, prioritize crystallography for absolute configuration. Reconcile discrepancies via variable-temperature NMR to assess conformational flexibility .

Q. What methods validate the absence of toxic byproducts in scaled-up synthesis?

- Methodological Answer :

- Genotoxic Impurities : Screen for trichloroethanol (a potential hydrolysis byproduct) using GC-ECD with a detection limit <1 ppm.

- Elemental Analysis : Verify residual heavy metals (e.g., Pd from catalysts) via ICP-MS. Cross-reference with ICH Q3D guidelines for permissible limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。